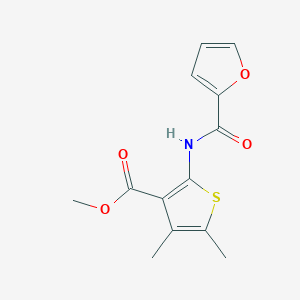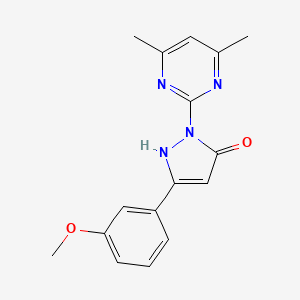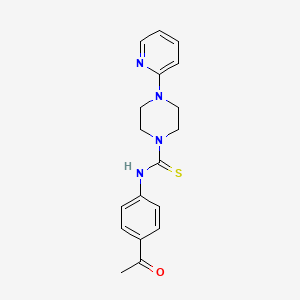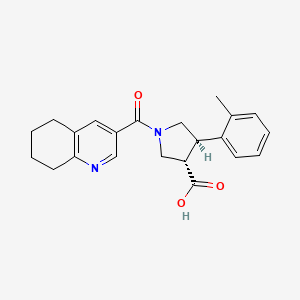
methyl 2-(2-furoylamino)-4,5-dimethyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “methyl 2-(2-furoylamino)-4,5-dimethyl-3-thiophenecarboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a furan ring, which is a five-membered ring with one oxygen atom. Both of these rings are part of the heterocyclic compounds family. The compound also contains an amide group (-CONH2), which is a common functional group in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and furan rings, the introduction of the amide group, and the esterification to introduce the methyl ester group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and furan rings would likely contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. The amide group might be susceptible to hydrolysis, and the thiophene and furan rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .科学的研究の応用
Photochemical Preparation and Arylation
Methyl 2-(2-furoylamino)-4,5-dimethyl-3-thiophenecarboxylate can be synthesized through photochemical methods. Guizzardi et al. (2000) describe the smooth preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles from photolysis of related compounds in the presence of furan and thiophene derivatives (Guizzardi, Mella, Fagnoni, & Albini, 2000). This method highlights the potential for efficient and selective arylations in this class of compounds.
Synthesis of Functionalized Thiophene Derivatives
An efficient protocol for synthesizing highly functionalized thiophene derivatives involves the use of related chemicals. Nandi, Samai, and Singh (2011) developed a rapid method for synthesizing 2,3-dicarboalkoxy-4-aroyl/heteroaroyl/alkanoyl thiophenes, demonstrating the versatility of related compounds in synthesizing complex thiophene structures (Nandi, Samai, & Singh, 2011).
Preparation of Polyfunctional Heterocyclic Systems
Compounds related to methyl 2-(2-furoylamino)-4,5-dimethyl-3-thiophenecarboxylate serve as versatile synthons for the preparation of polysubstituted heterocyclic systems. Pizzioli et al. (1998) describe the synthesis of such systems from related methyl esters, highlighting the compound's utility in creating diverse heterocyclic structures (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Synthesis and pKa Determination in Non-aqueous Solvents
The compound and its derivatives' synthesis and pKa values were explored by Yüksek et al. (2004). They synthesized related compounds and determined their pKa values in various non-aqueous solvents, indicating the importance of solvent effects on the properties of these compounds (Yüksek, Ocak, Alkan, Bahçeci, & Ozdemir, 2004).
Synthesis of Pyrrolo[2,1-b]thiazoles
Tverdokhlebov et al. (2003) utilized related compounds in the preparation of pyrrolo[2,1-b]thiazole derivatives, showing the compound's application in synthesizing complex organic structures (Tverdokhlebov, Resnyanska, Tolmachev, & Andrushko, 2003).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-7-8(2)19-12(10(7)13(16)17-3)14-11(15)9-5-4-6-18-9/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFAVEUSJOCRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-furoylamino)-4,5-dimethyl-3-thiophenecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B5560389.png)
![methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5560398.png)
![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)

![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)
![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)

![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)
![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)
![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)
![6-methoxy-N,3-dimethyl-N-[3-(methylthio)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5560488.png)